molecular formula C12H16N4O B6629797 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

カタログ番号 B6629797
分子量: 232.28 g/mol
InChIキー: JSSGPUHBQOHHMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide, also known as CMPD 101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response.

作用機序

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 is a selective inhibitor of CK1δ, which belongs to the family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. The mechanism of action of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves binding to the ATP-binding site of CK1δ and preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK1δ, such as the phosphorylation of β-catenin in the Wnt signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 depend on the specific cellular context and the downstream signaling pathways that are regulated by CK1δ. In cancer, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In Alzheimer's disease, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of the disease. In circadian rhythm disorders, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

実験室実験の利点と制限

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has several advantages as a tool compound for studying CK1δ signaling pathways. It is a highly selective inhibitor of CK1δ, with no significant activity against other protein kinases. It is also cell-permeable and can be used in both in vitro and in vivo experiments. However, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has some limitations as well. It has a relatively short half-life in vivo, which limits its efficacy in animal models. It also has some off-target effects at high concentrations, which can complicate data interpretation.

将来の方向性

There are several future directions for research on 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential therapeutic applications. One direction is to explore the use of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 in combination with other drugs for cancer therapy, as it has been shown to enhance the efficacy of chemotherapy and radiation therapy in some preclinical studies. Another direction is to investigate the potential of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 for the treatment of circadian rhythm disorders, as it has been shown to alter circadian rhythm in animal models. Finally, further studies are needed to understand the long-term effects of CK1δ inhibition by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential side effects in humans.

合成法

The synthesis of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves several steps, starting with the reaction of 3-cyanopyridine with tert-butylamine to form 3-tert-butylamino-pyridine. This intermediate is then treated with trifluoroacetic acid to remove the tert-butyl group, followed by reaction with 2,2,2-trimethylpropionyl chloride to yield the final product, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased by recrystallization.

科学的研究の応用

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and circadian rhythm disorders. In cancer, CK1δ has been shown to promote tumor growth and survival, and inhibition of CK1δ activity by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines. In Alzheimer's disease, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of the disease. Inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In circadian rhythm disorders, CK1δ plays a crucial role in regulating the circadian clock, and inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

特性

IUPAC Name

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)15-7-10/h4-5,7,16H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGPUHBQOHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CN=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。